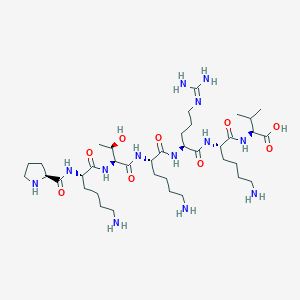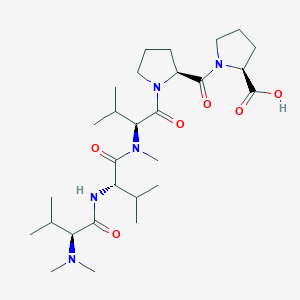![molecular formula C23H26N2O7 B14257373 (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid CAS No. 183660-45-9](/img/structure/B14257373.png)
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of two benzyloxycarbonyl-protected amino groups and a keto group on a heptanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The general synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Heptanoic Acid Backbone: The protected amino groups are then attached to a heptanoic acid backbone through a series of condensation reactions.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using reagents like hydrochloric acid or trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzyloxycarbonyl groups may play a role in protecting the amino groups from unwanted reactions, thereby enhancing the compound’s stability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3,7-Bis{[(tert-butyloxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with tert-butyloxycarbonyl protecting groups.
(3S)-3,7-Bis{[(methoxy)carbonyl]amino}-2-oxoheptanoic acid: Similar structure but with methoxycarbonyl protecting groups.
Uniqueness
(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid is unique due to the presence of benzyloxycarbonyl groups, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
183660-45-9 |
|---|---|
Molekularformel |
C23H26N2O7 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(3S)-2-oxo-3,7-bis(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C23H26N2O7/c26-20(21(27)28)19(25-23(30)32-16-18-11-5-2-6-12-18)13-7-8-14-24-22(29)31-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,24,29)(H,25,30)(H,27,28)/t19-/m0/s1 |
InChI-Schlüssel |
YWCAOHZZDVZKSY-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)








![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


